![molecular formula C11H8N2Se B12807492 2-(2-Selenophenyl)-1H-benzimidazole CAS No. 59918-84-2](/img/structure/B12807492.png)
2-(2-Selenophenyl)-1H-benzimidazole
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Overview
Description
2-(2-Selenophenyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a selenophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Selenophenyl)-1H-benzimidazole typically involves the reaction of 2-selenophenylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Selenophenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The selenophenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-(2-Selenophenyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-Selenophenyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The selenophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the benzimidazole core can interact with nucleic acids and proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thiophenyl)-1H-benzimidazole: Similar structure but with a sulfur atom instead of selenium.
2-(2-Furanyl)-1H-benzimidazole: Similar structure but with an oxygen atom instead of selenium.
2-(2-Pyrrolyl)-1H-benzimidazole: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
2-(2-Selenophenyl)-1H-benzimidazole is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced redox activity and can interact with biological systems in ways that sulfur, oxygen, or nitrogen analogs cannot.
Biological Activity
2-(2-Selenophenyl)-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The presence of selenium in its structure may enhance its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human non-small cell lung cancer (NSCLC) cell lines such as HCC827 and NCI-H358, with IC50 values reported at approximately 6.26 μM and 6.48 μM respectively .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of oxidative stress and the activation of apoptotic pathways, although further detailed studies are necessary to elucidate these mechanisms fully.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented, and this compound is no exception:
- Bacterial Inhibition : Research has shown that this compound exhibits moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For example, studies indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, although specific MIC values were not consistently reported across all studies .
- Fungal Activity : Additionally, benzimidazole derivatives have been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The incorporation of selenium into the benzimidazole framework can enhance its reactivity and biological effectiveness:
Compound Structure | Biological Activity | IC50 Values |
---|---|---|
This compound | Anticancer | HCC827: 6.26 μM |
NCI-H358: 6.48 μM | ||
Various derivatives | Antimicrobial | MIC values vary by strain |
Study on Anticancer Efficacy
In a comparative study evaluating various benzimidazole derivatives, this compound was found to be among the most effective in suppressing tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Evaluation of Antimicrobial Properties
Another study focused on the antimicrobial efficacy of a series of benzimidazole derivatives, including this compound. The results indicated that while some derivatives showed potent activity against specific bacterial strains, others were less effective. This variability underscores the importance of structural modifications in enhancing bioactivity .
Properties
CAS No. |
59918-84-2 |
---|---|
Molecular Formula |
C11H8N2Se |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-selenophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2Se/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) |
InChI Key |
VPDDHKWMFCEDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C[Se]3 |
Origin of Product |
United States |
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